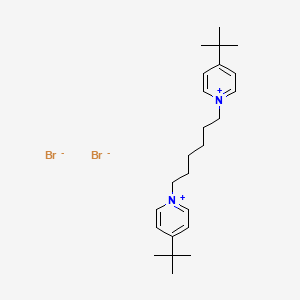
1,1'-(Hexane-1,6-diyl)bis(4-tert-butylpyridin-1-ium) dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Hexane-1,6-diyl)bis(4-tert-butylpyridin-1-ium) dibromide is a synthetic organic compound characterized by its unique structure, which includes a hexane backbone linked to two 4-tert-butylpyridinium groups
準備方法
The synthesis of 1,1’-(Hexane-1,6-diyl)bis(4-tert-butylpyridin-1-ium) dibromide typically involves the reaction of 4-tert-butylpyridine with hexane-1,6-dibromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves:
Reactants: 4-tert-butylpyridine and hexane-1,6-dibromide.
Solvent: Anhydrous solvents such as acetonitrile or dichloromethane.
Conditions: Refluxing the mixture at elevated temperatures (around 80-100°C) for several hours.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
化学反応の分析
1,1’-(Hexane-1,6-diyl)bis(4-tert-butylpyridin-1-ium) dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other nucleophiles such as hydroxide, chloride, or acetate ions under appropriate conditions.
Oxidation and Reduction: The pyridinium groups can participate in redox reactions, where they can be reduced to pyridine or oxidized to N-oxides.
Complex Formation: The compound can form coordination complexes with metal ions, which can be useful in catalysis and materials science.
Common reagents used in these reactions include sodium hydroxide, silver nitrate, and various metal salts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,1’-(Hexane-1,6-diyl)bis(4-tert-butylpyridin-1-ium) dibromide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the development of advanced materials, including polymers and nanomaterials, due to its structural properties.
作用機序
The mechanism of action of 1,1’-(Hexane-1,6-diyl)bis(4-tert-butylpyridin-1-ium) dibromide involves its interaction with molecular targets such as enzymes, receptors, and metal ions. The pyridinium groups can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal centers. These interactions can modulate the activity of enzymes, alter receptor binding, and facilitate the formation of metal complexes with specific catalytic properties.
類似化合物との比較
1,1’-(Hexane-1,6-diyl)bis(4-tert-butylpyridin-1-ium) dibromide can be compared with similar compounds such as:
1,1’-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione): Similar hexane backbone but different functional groups, leading to different reactivity and applications.
N,N’-(Hexane-1,6-diyl)bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide): Another compound with a hexane backbone but with hydroxyphenyl groups, used primarily as an antioxidant.
1,1’-(1,3-Butadiyne-1,4-diyl)bisbenzene: Features a butadiyne linkage instead of a hexane backbone, resulting in different electronic properties and applications.
The uniqueness of 1,1’-(Hexane-1,6-diyl)bis(4-tert-butylpyridin-1-ium) dibromide lies in its combination of a flexible hexane backbone with the electron-rich pyridinium groups, making it versatile for various chemical and biological applications.
特性
CAS番号 |
61369-00-4 |
|---|---|
分子式 |
C24H38Br2N2 |
分子量 |
514.4 g/mol |
IUPAC名 |
4-tert-butyl-1-[6-(4-tert-butylpyridin-1-ium-1-yl)hexyl]pyridin-1-ium;dibromide |
InChI |
InChI=1S/C24H38N2.2BrH/c1-23(2,3)21-11-17-25(18-12-21)15-9-7-8-10-16-26-19-13-22(14-20-26)24(4,5)6;;/h11-14,17-20H,7-10,15-16H2,1-6H3;2*1H/q+2;;/p-2 |
InChIキー |
NPSSDMJRCTVRCI-UHFFFAOYSA-L |
正規SMILES |
CC(C)(C)C1=CC=[N+](C=C1)CCCCCC[N+]2=CC=C(C=C2)C(C)(C)C.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one](/img/structure/B14588943.png)
![2-(4-Pentylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14588962.png)
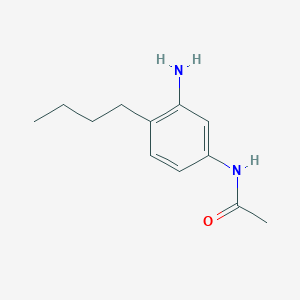
![Butyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14588975.png)
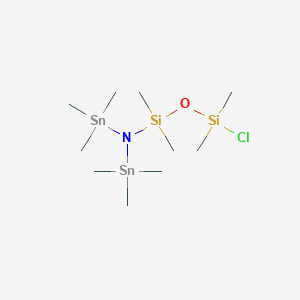
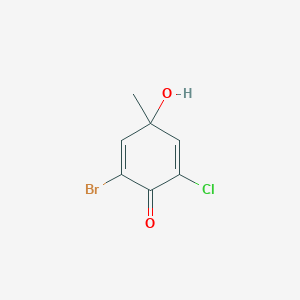

![4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid](/img/structure/B14588995.png)
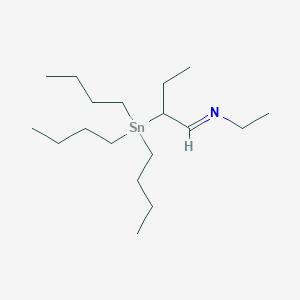

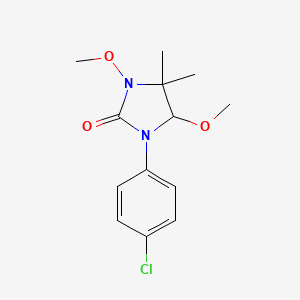

![3-(4H-Furo[3,2-b]indol-2-yl)prop-2-enamide](/img/structure/B14589012.png)
![N-[4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide](/img/structure/B14589017.png)
